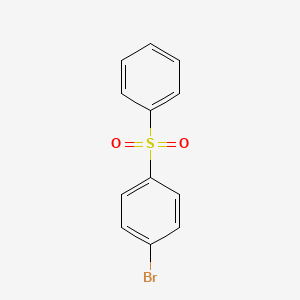

1-Bromo-4-(phenylsulfonyl)benzene

Description

Significance as a Building Block in Complex Organic Synthesis

The utility of 1-Bromo-4-(phenylsulfonyl)benzene as a foundational component in the construction of intricate molecular frameworks is well-documented. Its bifunctional nature allows for sequential and chemoselective reactions, making it an ideal starting material or intermediate in multi-step syntheses. The presence of the bromine atom provides a handle for a wide array of cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. ijcce.ac.ir

Research has demonstrated the application of this compound and its derivatives in the synthesis of biologically active compounds. For instance, related structures are used as intermediates in the preparation of pharmaceuticals and agrochemicals. ontosight.ai The sulfonyl group, while influencing the reactivity of the aromatic ring, can also be a key pharmacophore in the final target molecule or can be strategically removed or transformed.

The versatility of this compound is further highlighted by its use in the synthesis of various substituted aromatic compounds. For example, in palladium-catalyzed reactions, the carbon-bromine bond can be selectively activated to form new bonds with a variety of coupling partners, including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), and alkynes (Sonogashira coupling). ambeed.com This allows for the introduction of diverse functionalities onto the phenylsulfonyl scaffold.

Structural Features and Reactivity Context within Aryl Sulfones

The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule consists of a benzene (B151609) ring substituted with a bromine atom and a phenylsulfonyl group at the para positions.

| Property | Value |

| Molecular Formula | C₁₂H₉BrO₂S |

| Molecular Weight | 297.17 g/mol |

| CAS Number | 23038-36-0 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 127.5-129 °C |

The data in this table has been compiled from multiple sources. chemsynthesis.comuni.lusielc.comprepchem.com

The phenylsulfonyl group (-SO₂Ph) is a strong electron-withdrawing group. This has a profound effect on the electronics of the benzene ring to which it is attached. The sulfone moiety deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it towards nucleophilic aromatic substitution, although the latter is less common for aryl halides without strong activation.

The bromine atom is a good leaving group in many transition-metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing phenylsulfonyl group can influence the reactivity of the C-Br bond. Compared to simple bromobenzene (B47551), the carbon atom of the C-Br bond in this compound is more electrophilic, which can facilitate oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling cycles.

Within the broader class of aryl sulfones, the reactivity of this compound is noteworthy. While the sulfonyl group itself is generally stable, the C-S bond can be cleaved under certain reductive conditions. organic-chemistry.org However, the C-Br bond is typically the more reactive site for transformations such as palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule. The reactivity of aryl halides is generally lower than alkyl halides in nucleophilic substitution reactions due to the sp² hybridization of the carbon atom attached to the halogen and resonance effects. youtube.com However, in the context of transition-metal catalysis, this trend is often reversed, with aryl halides being excellent substrates.

The interplay between the bromo and phenylsulfonyl substituents makes this compound a tunable and predictable building block in the hands of a synthetic chemist.

An in-depth exploration of the synthetic methodologies for producing this compound reveals a variety of chemical strategies. These approaches range from direct synthesis to multi-step pathways involving the formation of precursors and subsequent functional group interconversions. Additionally, modern catalytic methods have emerged as powerful tools for the construction of this and related aryl sulfone structures.

Structure

2D Structure

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQDRRXKNVIWIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177590 | |

| Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23038-36-0 | |

| Record name | 1-Bromo-4-(phenylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, p-bromophenyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23038-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(phenylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromodiphenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9G8R8RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Reactivity of 1 Bromo 4 Phenylsulfonyl Benzene

Reactions Involving the Bromine Atom

The carbon-bromine bond is the primary site for reactions that form new carbon-carbon or carbon-heteroatom bonds, making it a valuable position for synthetic modifications.

The presence of the strongly electron-withdrawing phenylsulfonyl group at the para position makes the aromatic ring of 1-bromo-4-(phenylsulfonyl)benzene highly susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is typically challenging for simple aryl halides like bromobenzene (B47551) because of the high energy required to break the aromaticity of the ring. msu.edulibretexts.org

However, the sulfonyl group deactivates the ring towards electrophiles but activates it towards nucleophiles. It achieves this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon atom bearing the bromine. libretexts.orgyoutube.com The negative charge of this intermediate can be delocalized onto the oxygen atoms of the sulfonyl group through resonance, significantly lowering the activation energy for the reaction. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the ring, and then the bromide ion is eliminated, restoring the ring's aromaticity. libretexts.orgphiladelphia.edu.jo This enhanced reactivity is a hallmark of aryl halides bearing potent electron-withdrawing groups at the ortho or para positions. msu.edulibretexts.orgyoutube.com

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for these transformations.

A prime example is the Sonogashira coupling, which joins an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide in Sonogashira couplings generally follows the trend I > Br > Cl, making aryl bromides effective substrates. wikipedia.org The reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable structures in pharmaceuticals and materials science. wikipedia.orglibretexts.org

Beyond the Sonogashira reaction, the C-Br bond in this compound can readily participate in other key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar'-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd Catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd Catalyst, Cu(I) Cocatalyst, Base | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | Arylamine |

| Stille Coupling | Organotin Reagent (e.g., Ar'-SnBu₃) | Pd Catalyst | Biaryl |

Reactions Involving the Phenylsulfonyl Moiety

While the sulfonyl group is often considered chemically inert, it can undergo specific transformations under certain conditions, including reduction and serving as a precursor for radical species.

The sulfur atom in the phenylsulfonyl group is in its highest oxidation state (+6), making further oxidation of the sulfone itself highly unlikely. However, the group can be removed under reductive conditions. Reductive desulfonylation of aryl sulfones can be achieved using various reagents. For instance, nickel-catalyzed cross-coupling reactions with organozinc reagents can proceed via a reductive desulfonylation pathway, effectively replacing the sulfonyl group. cam.ac.uk This demonstrates that while the sulfone is robust, it is not merely a spectator group and can be cleaved under specific catalytic conditions.

Recent advances in photoredox catalysis have enabled the generation of sulfonyl radicals from sulfone-based precursors. cam.ac.uk While not starting from this compound directly, studies on sulfone-substituted tetrazoles have shown that the sulfone moiety can be activated to produce a sulfonyl radical. cam.ac.uknih.gov In this process, an iridium-based photocatalyst, upon irradiation with blue light, activates the sulfone precursor, leading to the formation of a sulfonyl radical intermediate. cam.ac.uk

These highly reactive sulfonyl radicals can then be intercepted by various radical traps, such as electron-deficient olefins, to form new carbon-sulfur bonds. cam.ac.uknih.gov This method provides a modern approach to constructing complex sulfone-containing molecules.

| Olefin Radical Trap | Resulting Product Structure | Reported Yield |

|---|---|---|

| Ethyl acrylate | Ethyl 3-(alkylsulfonyl)propanoate | Good |

| Acrylonitrile | 3-(Alkylsulfonyl)propanenitrile | 87% |

| Vinylidene bis(acetate) | Substituted bis-acetate sulfone | Good |

| 3,3,3-Trifluoro-1-propene | Trifluoroethyl-containing sulfone | Good |

| α-Methylene-γ-butyrolactone | Lactone-containing sulfone | Good |

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution on the this compound ring is significantly disfavored due to the presence of two deactivating groups. libretexts.org The reactivity and orientation of an incoming electrophile are governed by the combined electronic effects of the bromine atom and the phenylsulfonyl group.

Bromine (Br): This substituent is deactivating due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because its lone pairs can donate electron density through resonance (+R), which helps stabilize the cationic arenium ion intermediate formed during ortho or para attack. libretexts.orglibretexts.org

Phenylsulfonyl Group (-SO₂Ph): This is a powerful deactivating and meta-directing group. masterorganicchemistry.com Its strong electron-withdrawing inductive and resonance effects (-I, -R) pull significant electron density from the aromatic ring, making it much less nucleophilic. libretexts.org It strongly destabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. libretexts.org

| Substituent | Effect on Reactivity | Directing Effect | Primary Reason |

|---|---|---|---|

| -Br | Deactivating | Ortho, Para | Inductive withdrawal (-I) with Resonance donation (+R) |

| -SO₂Ph | Strongly Deactivating | Meta | Strong Inductive (-I) and Resonance (-R) withdrawal |

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Phenylsulfonyl Benzene and Analogues

Elucidation of Reaction Pathways and Intermediates

The reactions involving 1-bromo-4-(phenylsulfonyl)benzene primarily proceed through well-established, albeit complex, pathways. The specific route depends on the reagents and conditions employed.

Nucleophilic Aromatic Substitution (SNAr): The phenylsulfonyl group is a powerful activating group for nucleophilic aromatic substitution. Its strong -R and -I effects withdraw electron density from the aromatic ring, particularly at the ortho and para positions. This makes the carbon atom bonded to the bromine highly electrophilic and stabilizes the key intermediate. The SNAr mechanism is generally accepted to be a two-step addition-elimination process. libretexts.orglibretexts.org

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. libretexts.org This intermediate is known as a Meisenheimer complex . libretexts.orgyoutube.com The negative charge is delocalized over the carbon skeleton and, importantly, onto the oxygen atoms of the sulfonyl group, which provides significant stabilization. libretexts.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions proceed via a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states. wikipedia.orgyoutube.com A general catalytic cycle consists of three fundamental steps: uwindsor.ca

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the first step and results in the formation of a square planar Aryl-Pd(II)-Halide intermediate. wikipedia.orgmsu.edu

Transmetalation (for Suzuki-Miyaura coupling): The organic group from an organometallic reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron compound by a base. uwindsor.caresearchgate.net

Migratory Insertion (for Heck coupling): An alkene coordinates to the palladium(II) complex and then inserts into the Aryl-Pd bond. This insertion is stereoselective and occurs in a syn manner. libretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Intermediates in this cycle are organopalladium complexes, whose structure and reactivity are heavily influenced by the supporting ligands attached to the palladium center. nih.gov

Role of Catalysts and Reagents in Directed Transformations

The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving this compound.

In palladium-catalyzed cross-coupling reactions , a system of components is required:

Palladium Precatalyst: Various palladium sources can be used to generate the active Pd(0) species in situ. Common examples include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). nih.govnih.govnih.gov

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing selectivity. The choice of ligand can impact the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphines like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and tricyclohexylphosphine (B42057) (PCy₃) have shown high efficacy, allowing for reactions at lower catalyst loadings and with challenging substrates. researchgate.netnih.gov N-heterocyclic carbenes (NHCs) are another important class of ligands. organic-chemistry.org

Base: A base is essential in many cross-coupling reactions, particularly the Suzuki-Miyaura and Heck reactions. In Suzuki couplings, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) activates the boronic acid to facilitate transmetalation. nih.govnih.gov In Heck reactions, the base (e.g., Et₃N, Na₂CO₃) is needed to neutralize the hydrogen halide produced in the final step of the catalytic cycle. organic-chemistry.orgresearchgate.net

The table below summarizes typical catalytic systems used for the Suzuki-Miyaura coupling of aryl bromides.

| Palladium Source | Ligand | Base | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Aryl bromides, hindered biaryls | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | (dppf) | Cs₂CO₃ | Alkenyl bromides, functionalized substrates | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Aryl bromides, phenylboronic acid | nih.gov |

| CataXCium A Pd G3 | (CataXCium A) | K₂CO₃ | ortho-bromoanilines, various boronic esters | nih.gov |

For nucleophilic aromatic substitution , the key reagent is the nucleophile itself (e.g., alkoxides, amines, thiolates). The reaction is often facilitated by polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophile, thus enhancing its reactivity.

Kinetic Studies and Determination of Rate-Determining Steps

For SNAr reactions , the reaction generally follows second-order kinetics, being first order in the aryl halide and first order in the nucleophile. The rate law is expressed as: Rate = k[Aryl Halide][Nucleophile] This is consistent with the first step, the nucleophilic attack to form the Meisenheimer complex, being the slow, rate-determining step. dalalinstitute.com The subsequent loss of the leaving group is a fast process.

Oxidative addition is often the RDS for less reactive aryl halides, such as aryl chlorides. For aryl bromides like this compound, this step is generally faster.

Transmetalation can be the RDS, and its rate is highly dependent on the nature of the organometallic reagent and the base used. researchgate.net

Reductive elimination can be slow for complexes with bulky ligands or electronically unfavorable substrates.

Kinetic studies, including reaction progress monitoring and kinetic isotope effect (KIE) experiments, are employed to probe these mechanisms. For instance, a large KIE observed in a Heck reaction when using a deuterated alkene suggests that the β-hydride elimination step is involved in or before the rate-determining step. researchgate.net

Stereochemical Considerations in Transformations

While the core of this compound is achiral, stereochemistry becomes a critical consideration when its analogues are used or when reactions create new stereocenters.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Enantioselectivity is a specific type of stereoselectivity where one enantiomer is formed in preference to the other in a chiral product.

In the context of reactions involving analogues of this compound, enantioselectivity is most often achieved in asymmetric catalysis, particularly in palladium-catalyzed reactions. By using a chiral catalyst, typically a palladium center coordinated to a chiral ligand (e.g., chiral phosphines like BINAP), it is possible to synthesize chiral biaryls or other products with high enantiomeric excess (ee). nih.gov For example, enantioselective Heck reactions can create chiral quaternary carbon centers. Similarly, enantioselective Suzuki-Miyaura couplings have been developed to synthesize axially chiral biaryl compounds. nih.gov

The enantioselective N-Heterocyclic Carbene (NHC) catalyzed β-arylation/cyclization of α-bromoenals with 3-aminophenols is an example of a protocol that can produce chiral 4-aryl-3,4-dihydrocoumarins with good enantioselectivities. rsc.org

Steric and electronic effects of the substituents on the aromatic ring and the reagents play a crucial role in directing the stereochemical outcome of a reaction.

Electronic Effects: The powerful electron-withdrawing phenylsulfonyl group is the dominant electronic feature of this compound. It activates the C-Br bond toward oxidative addition in palladium catalysis and makes the ring susceptible to nucleophilic attack. While this primarily governs reactivity, the electronic properties of the ligands on a chiral catalyst are key to differentiating the energies of the diastereomeric transition states, which is the basis of enantioselectivity.

Steric Effects: The bulkiness of the phenylsulfonyl group, as well as any other substituents on the aromatic ring or on the coupling partner, can influence the reaction. Steric hindrance can affect the rate of ligand association/dissociation and the approach of the coupling partners to the catalytic center. nih.gov In intramolecular Heck reactions, for example, steric constraints are a key factor in controlling the regioselectivity and stereoselectivity of the cyclization. libretexts.org For substituted analogues, steric hindrance can dictate which rotamer of a biaryl is preferentially formed or even inhibit rotation around the newly formed C-C bond, leading to atropisomerism (axially chiral isomers). nih.gov

Spectroscopic Characterization and Elucidation of Reaction Products and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 1-bromo-4-(phenylsulfonyl)benzene, both ¹H and ¹³C NMR spectra offer definitive confirmation of its structure.

In the ¹H NMR spectrum, the protons on the two aromatic rings give rise to a series of signals in the downfield region, characteristic of aromatic protons. The specific chemical shifts and coupling patterns are dictated by the electronic effects of the sulfonyl and bromo substituents. A detailed analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals distinct signals for the protons on both the phenyl and the bromophenyl rings.

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. The carbon atoms directly attached to the electron-withdrawing sulfonyl group and the bromine atom are shifted to lower field.

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.93 | dd | 8.3, 1.3 | 2H | Protons ortho to the sulfonyl group on the phenyl ring |

| 7.81 | d | 8.6 | 2H | Protons ortho to the sulfonyl group on the bromophenyl ring |

| 7.64 | d | 8.5 | 2H | Protons ortho to the bromine atom on the bromophenyl ring |

| 7.59 | t | 7.4 | 1H | Proton para to the sulfonyl group on the phenyl ring |

| 7.52 | t | 7.6 | 2H | Protons meta to the sulfonyl group on the phenyl ring |

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm |

|---|

| 141.10 |

| 140.63 |

| 133.47 |

| 132.60 |

| 129.43 |

| 129.19 |

| 128.46 |

| 127.64 |

Mass Spectrometry (MS) in Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In the analysis of this compound, mass spectrometry serves to confirm the molecular formula and can help in the identification of related reaction products.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a characteristic signature for the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways. Common fragmentation patterns for diaryl sulfones include the cleavage of the carbon-sulfur bonds and the loss of sulfur dioxide (SO₂). This would lead to the formation of various fragment ions.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 296/298 | [C₁₂H₉BrO₂S]⁺ | Molecular ion peak showing the characteristic bromine isotope pattern. |

| 217/219 | [C₁₂H₉Br]⁺ | Loss of SO₂ from the molecular ion. |

| 155/157 | [C₆H₄Br]⁺ | Fragment corresponding to the bromophenyl cation. |

| 141 | [C₆H₅SO₂]⁺ | Fragment corresponding to the phenylsulfonyl cation. |

Fourier-Transform Infrared (FT-IR) Spectroscopy in Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for the identification of functional groups within a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the sulfonyl group and the aromatic rings.

The most prominent features in the FT-IR spectrum of a diaryl sulfone are the strong absorption bands corresponding to the stretching vibrations of the sulfonyl (SO₂) group. These are typically observed in two distinct regions: one for the asymmetric stretching and another for the symmetric stretching.

Additionally, the spectrum will show absorption bands characteristic of the aromatic rings. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond is more difficult to confirm by FT-IR as its stretching vibration occurs at lower frequencies, often in a region with other overlapping signals.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium to Weak | C-H stretch | Aromatic rings |

| 1600-1450 | Medium to Strong | C=C stretch | Aromatic rings |

| 1350-1300 | Strong | Asymmetric SO₂ stretch | Sulfonyl group |

| 1160-1120 | Strong | Symmetric SO₂ stretch | Sulfonyl group |

X-ray Crystallography for Precise Molecular Structure Determination

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, a crystallographic analysis would provide invaluable information. If a suitable single crystal of this compound were to be analyzed, the resulting data would include:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. This would definitively confirm the geometry of the sulfonyl group and the substitution pattern on the benzene (B151609) rings.

Intermolecular Interactions: Information on how the molecules interact with each other in the solid state, such as through van der Waals forces or other non-covalent interactions.

For related compounds, such as other substituted diaryl sulfones, X-ray crystallography has been instrumental in understanding their molecular conformations and packing arrangements in the solid state.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Deuterated chloroform |

Advanced Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Syntheses

The inherent reactivity of the bromine atom and the electron-withdrawing nature of the phenylsulfonyl group make 1-bromo-4-(phenylsulfonyl)benzene a crucial intermediate in various multi-step synthetic pathways. The bromine atom serves as a versatile handle for a multitude of coupling reactions, such as Suzuki and Grignard reactions, enabling the formation of new carbon-carbon bonds. wordpress.com This capability is fundamental to constructing the carbon skeletons of complex organic molecules.

Its utility as a precursor is highlighted in the synthesis of active pharmaceutical ingredients (APIs) and materials for the agrochemical and materials science industries. wordpress.com The phenylsulfonyl moiety, while influencing the reactivity of the benzene (B151609) ring, can also be a critical component of the final molecule's structure and function. For instance, derivatives of this compound are used in the creation of specialty polymers and other high-performance materials. wordpress.com

Development of Functionalized Derivatives

The dual functionality of this compound provides a platform for the synthesis of a wide array of functionalized derivatives. These derivatives often possess tailored electronic and steric properties, making them suitable for specific applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds (e.g., Oxazoles, Benzimidazoles)

While specific examples of the direct use of this compound in the synthesis of oxazoles and benzimidazoles are not extensively detailed in the provided search results, the synthesis of various heterocyclic compounds from functionalized benzene derivatives is a well-established area of organic chemistry. eujournal.org The bromo group can be transformed into other functional groups, such as an amino or hydroxyl group, which are then used in cyclization reactions to form heterocyclic rings. The phenylsulfonyl group can modulate the reactivity and properties of these resulting heterocyclic systems.

Incorporation into Biologically Relevant Scaffolds

The structural motif of this compound is found within more complex molecules that are of biological interest. For example, derivatives containing the bromophenyl sulfonyl structure are utilized as precursors in the synthesis of biologically active molecules. ontosight.ai The synthesis of enantioenriched NH-sulfoximines, for instance, can start from a related compound, (S)-(-)-4-Bromophenyl methyl sulfoxide (B87167). orgsyn.org This highlights the role of the bromophenyl sulfonyl scaffold in constructing chiral molecules, which are of paramount importance in drug discovery and development. The unique chemical properties imparted by this scaffold make it a valuable component in the design of new therapeutic agents. ontosight.ai

Applications as Probes and Sensors

The photophysical properties of molecules derived from this compound have led to their application in the development of chemical sensors. These sensors are designed to detect specific ions or molecules through changes in their fluorescence or color.

Fluorescent Probes for Metal Ion Detection (e.g., Copper Ions)

The development of fluorescent probes for the detection of metal ions is a significant area of research due to the vital roles of these ions in biological and environmental systems. nih.gov While the direct application of this compound as a fluorescent probe is not explicitly detailed, its derivatives can be functionalized to create such sensors. For instance, a related compound, 1-Bromo-4-(2,2-diphenylvinyl)benzene, exhibits aggregation-induced emission (AIE), a property that is highly desirable for fluorescent probes. consensus.app This suggests that the core structure can be modified to create probes for various metal ions, including copper(II), which is a common target for fluorescent sensors. nih.gov The general principle involves designing a molecule where the binding of a metal ion modulates the fluorescence output, allowing for sensitive and selective detection. nih.gov

Probes for Detection of Other Chemical Species (e.g., Sulfoxides, Organic Solvents)

The versatility of the this compound framework extends to the potential development of probes for other chemical species beyond metal ions. For example, the synthesis of (S)-(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone from (S)-(-)-4-Bromophenyl methyl sulfoxide demonstrates a chemical transformation involving a sulfoxide. orgsyn.org This chemistry could potentially be adapted for the development of probes that can selectively recognize and signal the presence of sulfoxides. The detection of specific organic solvents or other small molecules is another plausible application, where the interaction between the analyte and a probe derived from this compound would lead to a detectable optical response.

Electrochemical Behavior and Transformations

Electrochemical Reduction Processes of Brominated Aryl Sulfones and Analogues

The electrochemical reduction of brominated aryl sulfones, such as 1-bromo-4-(phenylsulfonyl)benzene, typically proceeds through a stepwise mechanism. The initial step involves the transfer of an electron to the molecule to form a radical anion. The stability and subsequent reactivity of this intermediate are crucial in determining the final products.

The reduction of the carbon-bromine (C-Br) bond is a prominent feature in the electrochemistry of bromoarenes. This process is generally irreversible and leads to the cleavage of the C-Br bond, generating an aryl radical and a bromide ion. The potential at which this reduction occurs is influenced by the substituents on the aromatic ring. For this compound, the potent electron-withdrawing phenylsulfonyl group is expected to lower the reduction potential, making the C-Br bond cleavage more facile compared to simple bromobenzene (B47551).

Simultaneously, the phenylsulfonyl group itself is electroactive. Aryl sulfones can be reduced to the corresponding sulfinates and, in some cases, further to thiophenols. The cleavage of the carbon-sulfur (C-S) bond is a key step in this process. However, the C-S bond in diaryl sulfones is generally more difficult to reduce than the C-Br bond in bromoarenes. Therefore, in a molecule containing both functionalities, the selective cleavage of the C-Br bond is often observed.

Studies on related compounds, such as fluoroalkyl sulfones, have demonstrated that electrochemical reduction can generate fluoroalkyl radicals, highlighting the general propensity of the sulfone group to facilitate radical formation upon electron transfer. rsc.org

Table 1: General Electrochemical Reduction Pathways for Brominated Aryl Sulfones

| Pathway | Description | Key Intermediates |

| C-Br Bond Cleavage | Initial one-electron reduction leading to the cleavage of the carbon-bromine bond. | Radical anion, aryl radical |

| C-S Bond Cleavage | Reduction of the sulfonyl group, often occurring at more negative potentials than C-Br bond cleavage. | Sulfinate, thiophenol |

Formation and Reactivity of Reactive Intermediates (e.g., Radical Anions, Arylzinc Compounds)

The electrochemical reduction of this compound gives rise to highly reactive intermediates that can be trapped or undergo further reactions.

Radical Anions: The primary intermediate formed upon one-electron reduction is the radical anion. In this species, the unpaired electron is delocalized over the aromatic system. The stability of this radical anion is enhanced by the presence of the electron-withdrawing phenylsulfonyl group. The fate of the radical anion can vary: it may be further reduced, it can undergo bond fragmentation (C-Br cleavage), or it can participate in subsequent chemical reactions.

Aryl Radicals: Cleavage of the C-Br bond from the radical anion yields a 4-(phenylsulfonyl)phenyl radical. This highly reactive species can abstract a hydrogen atom from the solvent or supporting electrolyte to form diphenyl sulfone. Alternatively, it can be reduced further at the electrode surface to form an aryl anion, which would then be protonated.

Arylzinc Compounds: A synthetically useful transformation of the aryl radical intermediate is its reaction with a sacrificial metal anode, such as zinc. The electrochemical reduction of aryl bromides in the presence of a zinc anode is a well-established method for the formation of arylzinc compounds. rsc.org This process involves the oxidative addition of the electrochemically generated aryl radical to the zinc metal. The resulting arylzinc species are valuable intermediates in organic synthesis, participating in various cross-coupling reactions. The formation of arylzinc reagents from aryl halides can be facilitated by the use of a nickel catalyst. rsc.org

The general scheme for the formation of an arylzinc compound from this compound at a zinc electrode can be depicted as follows:

Reduction and C-Br Cleavage: Br-C₆H₄-SO₂-Ph + e⁻ → [Br-C₆H₄-SO₂-Ph]⁻• [Br-C₆H₄-SO₂-Ph]⁻• → •C₆H₄-SO₂-Ph + Br⁻

Reaction with Zinc Anode: •C₆H₄-SO₂-Ph + Zn → BrZn-C₆H₄-SO₂-Ph

These organozinc reagents exhibit good chemoselectivity and can be used in subsequent synthetic steps. researchgate.netnih.govnih.gov

Mechanistic Electrochemistry and Electron Transfer Pathways

Based on studies of analogous aromatic halides and sulfones, the primary electron transfer pathway is likely a dissociative electron transfer, where the electron attachment and bond cleavage occur in a concerted or a very rapid stepwise manner. This is often designated as an ECE (Electron-Chemical-Electron) or an EEC (Electron-Electron-Chemical) mechanism.

In the context of this compound, a plausible mechanistic pathway is as follows:

First Electron Transfer (E): The molecule accepts an electron at the cathode to form a radical anion. Br-C₆H₄-SO₂-Ph + e⁻ ⇌ [Br-C₆H₄-SO₂-Ph]⁻•

Chemical Step (C): The radical anion undergoes rapid cleavage of the C-Br bond to form an aryl radical and a bromide anion. [Br-C₆H₄-SO₂-Ph]⁻• → •C₆H₄-SO₂-Ph + Br⁻

Second Electron Transfer (E): The resulting aryl radical is more easily reduced than the starting material and immediately accepts a second electron at the electrode surface to form an aryl anion. •C₆H₄-SO₂-Ph + e⁻ → [C₆H₄-SO₂-Ph]⁻

Protonation: The aryl anion is then protonated by a proton source in the medium (e.g., residual water or the solvent itself) to yield the final product, diphenyl sulfone. [C₆H₄-SO₂-Ph]⁻ + H⁺ → C₆H₅-SO₂-Ph

The electrochemical cleavage of sulfonimides has been shown to proceed selectively, suggesting that the sulfonyl group can direct the electrochemical process. nih.gov The reduction of the sulfone group itself generally requires more negative potentials. Should the reduction of the sulfonyl group occur, it would likely proceed via a two-electron cleavage of a C-S bond to form a sulfinate and a carbanion, which would then be protonated.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-4-(phenylsulfonyl)benzene in laboratory settings?

this compound is typically synthesized via two primary routes:

- Direct Bromination : Bromination of 4-(phenylsulfonyl)benzene using Br₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C). This method yields ~75% product after purification by recrystallization .

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling of 4-bromophenylboronic acid with phenylsulfonyl derivatives. Typical conditions include Pd(PPh₃)₄ as a catalyst, THF as solvent, and reflux for 12 hours, achieving ~82% yield .

Q. Key Reaction Conditions Table

| Method | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Direct Bromination | Br₂, AlCl₃ | 0°C, 2h | 75 |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | THF, reflux, 12h | 82 |

Q. How is this compound characterized using spectroscopic methods?

Characterization relies on ¹H/¹³C NMR and mass spectrometry :

- ¹H NMR : Aromatic protons adjacent to the sulfonyl group appear as a multiplet at δ 7.96–7.93 ppm, while protons near the bromine resonate as doublets (J = 8.5 Hz) at δ 7.35 ppm. The sulfonyl group deshields adjacent protons, shifting peaks downfield .

- ¹³C NMR : The sulfonyl carbon appears at δ 140.0 ppm, and the bromine-bearing carbon at δ 132.5 ppm .

- Mass Spectrometry : The molecular ion peak ([M]⁺) is observed at m/z 297 (C₁₂H₉BrO₂S⁺) with fragmentation patterns confirming the sulfonyl and bromine substituents .

Advanced Questions

Q. What strategies enable regioselective functionalization of this compound in multi-step syntheses?

The electron-withdrawing sulfonyl group directs electrophilic substitution to the meta position relative to itself, while the bromine acts as a para-directing deactivator. To achieve regioselectivity:

- Use Pd-catalyzed cross-coupling (e.g., Sonogashira or Heck reactions) to functionalize the bromine site while preserving the sulfonyl group’s orientation .

- Employ microwave-assisted synthesis to enhance reaction specificity and reduce side products in multi-step sequences .

Example : In Heck coupling, the bromine is replaced with a vinyl group using Pd(OAc)₂ and a phosphine ligand, yielding (E)-1-bromo-4-(2-(phenylsulfonyl)vinyl)benzene with 76.7% yield .

Q. How can researchers resolve contradictions in reported yields for palladium-catalyzed reactions involving this compound?

Yield discrepancies often arise from variations in:

- Catalyst Loading : Optimize Pd catalyst (0.5–5 mol%) and ligand ratios (e.g., PPh₃ vs. XPhos) to balance activity and cost .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. THF or toluene is preferred for Suzuki couplings .

- Oxygen Sensitivity : Rigorous argon purging and flame-dried glassware prevent catalyst deactivation .

Q. Troubleshooting Table

| Issue | Solution | Reference |

|---|---|---|

| Low Yield | Increase Pd loading to 3 mol% | |

| Side Products | Switch solvent from DMF to THF | |

| Catalyst Deactivation | Use Schlenk techniques for air-free conditions |

Q. How does the phenylsulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The sulfonyl group strongly deactivates the aromatic ring, making NAS challenging unless activating groups (e.g., -NH₂) are introduced. Key considerations:

- Directing Effects : The sulfonyl group directs incoming nucleophiles to the meta position, while bromine directs to para. Competing effects require careful substrate design .

- Reaction Conditions : High temperatures (80–120°C) and polar solvents (e.g., DMSO) are needed to overcome electron deficiency. For example, amination with NaN₃ in DMSO at 100°C replaces bromine with an azide group .

Q. What advanced applications does this compound have in materials science?

- Polymer Synthesis : Acts as a monomer in sulfonated poly(ether ether ketone) (SPEEK) membranes for fuel cells, leveraging its thermal stability and sulfonic acid group .

- Metal-Organic Frameworks (MOFs) : Serves as a linker in MOFs for gas storage, with the bromine enabling post-synthetic modification via cross-coupling .

Data Contradiction Analysis

Conflicting reports on bromination efficiency (e.g., 50–75% yields) may stem from:

- Impurities in Starting Materials : 4-(Phenylsulfonyl)benzene purity affects bromination kinetics. Recrystallize precursors before use .

- Catalyst Aging : Lewis acids like AlCl₃ degrade upon exposure to moisture; use freshly opened reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.